REACTION_SMILES
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[C:4](=[O:5])([CH3:6])[O:7][CH2:8][c:9]1[n:10][cH:11][c:12]2[n:13]1-[c:14]1[c:15]([cH:26][c:27]([Cl:30])[cH:28][cH:29]1)[C:16]([c:19]1[c:20]([F:25])[cH:21][cH:22][cH:23][cH:24]1)=[N:17][CH2:18]2.[CH3:1][O-:2].[CH3:31][OH:32].[Na+:3]>>[OH:7][CH2:8][c:9]1[n:10][cH:11][c:12]2[n:13]1-[c:14]1[c:15]([cH:26][c:27]([Cl:30])[cH:28][cH:29]1)[C:16]([c:19]1[c:20]([F:25])[cH:21][cH:22][cH:23][cH:24]1)=[N:17][CH2:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCc1ncc2n1-c1ccc(Cl)cc1C(c1ccccc1F)=NC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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OCc1ncc2n1-c1ccc(Cl)cc1C(c1ccccc1F)=NC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |